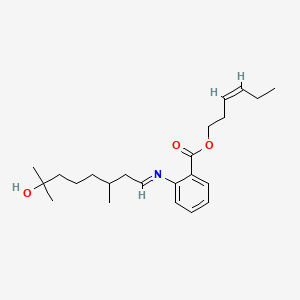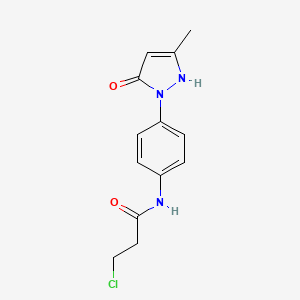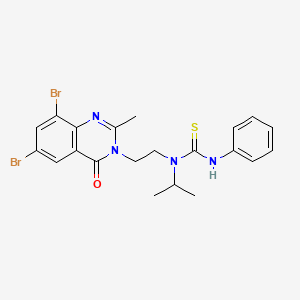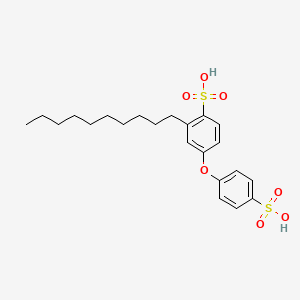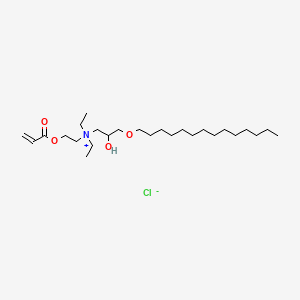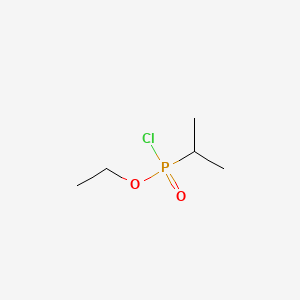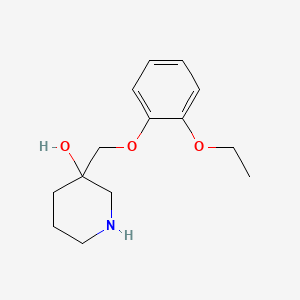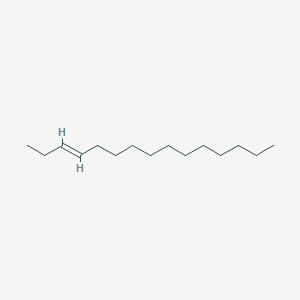
trans-3-Pentadecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Pentadecene: is an organic compound with the molecular formula C15H30 It is an alkene, specifically a long-chain hydrocarbon with a double bond located at the third carbon atom in the trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method to synthesize trans-3-Pentadecene involves the hydroboration of 1-pentadecene followed by oxidation. This method typically uses borane (BH3) as the hydroborating agent and hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) for the oxidation step.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for the precise placement of the double bond in the trans configuration.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes such as olefin metathesis or dehydrogenation of alkanes. These methods are scalable and can produce large quantities of the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-3-Pentadecene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide (OsO4).
Hydrogenation: The compound can be hydrogenated to form pentadecane using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Halogenation: this compound can react with halogens (e.g., bromine, chlorine) to form dihalides. This reaction typically occurs at room temperature and results in the addition of halogen atoms across the double bond.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, hydrogen peroxide.
Hydrogenation: Hydrogen gas, palladium or platinum catalysts.
Halogenation: Bromine, chlorine.
Major Products:
Oxidation: Epoxides, diols.
Hydrogenation: Pentadecane.
Halogenation: Dihalides.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: trans-3-Pentadecene is used as a substrate in catalytic studies to understand the mechanisms of various catalytic processes, including olefin metathesis and hydrogenation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biomimetic Studies: The compound is used in studies that mimic biological processes involving alkenes.
Drug Development: this compound derivatives are explored for their potential pharmacological properties.
Industry:
Polymer Production: It is used as a monomer or comonomer in the production of specialty polymers.
Lubricants: The compound is investigated for its potential use in high-performance lubricants due to its long hydrocarbon chain.
Mecanismo De Acción
The mechanism of action of trans-3-Pentadecene in chemical reactions involves the interaction of the double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen gas in the presence of a metal catalyst, leading to the addition of hydrogen atoms and the formation of a saturated hydrocarbon. In oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols.
Comparación Con Compuestos Similares
trans-2-Pentadecene: Similar in structure but with the double bond at the second carbon atom.
cis-3-Pentadecene: The cis isomer of trans-3-Pentadecene, with the double bond in the cis configuration.
Pentadecane: The fully saturated hydrocarbon with no double bonds.
Uniqueness: this compound is unique due to its specific double bond placement and trans configuration, which imparts distinct chemical reactivity and physical properties compared to its isomers and saturated counterpart. This uniqueness makes it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
74392-35-1 |
|---|---|
Fórmula molecular |
C15H30 |
Peso molecular |
210.40 g/mol |
Nombre IUPAC |
(E)-pentadec-3-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h5,7H,3-4,6,8-15H2,1-2H3/b7-5+ |
Clave InChI |
WNBDFALPKHFDJO-FNORWQNLSA-N |
SMILES isomérico |
CCCCCCCCCCC/C=C/CC |
SMILES canónico |
CCCCCCCCCCCC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


